molecular formula C9H6ClNO B1349340 5-(3-Chlorophenyl)oxazole CAS No. 89808-76-4

5-(3-Chlorophenyl)oxazole

Cat. No. B1349340
CAS RN: 89808-76-4
M. Wt: 179.6 g/mol
InChI Key: NJVHPUNGYNOCQN-UHFFFAOYSA-N
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Description

5-(3-Chlorophenyl)oxazole is a chemical compound with the molecular formula C9H6ClNO. It has a molecular weight of 179.60 g/mol . It is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of 5-(3-Chlorophenyl)oxazole consists of a five-membered ring with one oxygen atom at position 1 and a nitrogen atom at position 3, separated by a carbon atom . The 3-chlorophenyl group is attached to the oxazole ring .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(3-Chlorophenyl)oxazole are not detailed in the retrieved data, oxazole derivatives in general have been studied for their various biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating these activities .


Physical And Chemical Properties Analysis

5-(3-Chlorophenyl)oxazole has a molecular weight of 179.60 g/mol . It has a topological polar surface area of 26 Ų and a complexity of 154 . It has one rotatable bond . More specific physical and chemical properties are not available in the retrieved data.

Scientific Research Applications

Results

Some derivatives have shown promising results as antimicrobial, anticancer, and anti-inflammatory agents. For instance, specific compounds have been identified with significant inhibitory activity against enzymes like lipooxygenase (LOX) and cyclooxygenase-2 (COX-2), which are targets for anti-inflammatory drugs .

Immunology

Results

The activities of these compounds were often comparable or even superior to registered reference drugs. They displayed beneficial features like low toxicity and good bioactivity at low doses. Some compounds showed significant inhibitory activity toward key enzymes involved in immune responses .

Organic Synthesis

Results

This method has enabled the synthesis of a wide range of oxazole derivatives with varying biological activities. The versatility of this approach has been demonstrated in the creation of compounds with potential therapeutic applications .

Neurology

Results

Biochemistry

Results

Material Science

Results

Antimicrobial Activity

Methods of Application

Results: Some oxazole derivatives have shown significant activity against resistant strains of bacteria, offering potential as new antimicrobial agents .

Anticancer Activity

Methods of Application

Results: Derivatives of 5-(3-Chlorophenyl)oxazole have demonstrated promising results in inhibiting the growth of certain types of cancer cells, including breast and colon cancer cells .

Antitubercular Activity

Methods of Application

Results: Some oxazole derivatives have shown potent activity against tuberculosis bacteria, suggesting their potential as novel antitubercular agents .

Anti-inflammatory Activity

Methods of Application

Results: Certain derivatives have exhibited significant reduction in inflammation markers, comparable to standard anti-inflammatory drugs .

Antidiabetic Activity

Methods of Application

Results: Derivatives have shown promise in lowering blood glucose levels and improving insulin sensitivity, indicating their potential use in diabetes management .

Antiobesity Activity

Methods of Application

Results: Some studies have reported that oxazole derivatives can lead to significant weight loss and improved lipid metabolism in obese animal models .

Antioxidant Activity

Methods of Application

Results: Some derivatives have shown high antioxidant activity, suggesting their use in preventing or treating diseases caused by oxidative damage .

Transthyretin Amyloid Fibril Inhibition

Methods of Application

Results: Derivatives such as 2-(3,5-Dichlorophenyl)-5-ethyloxazole-4-carboxylic acid have been found to possess significant inhibitory activity against TTR amyloid fibrils .

Platelet Aggregation Inhibition

Methods of Application

Results: Compounds containing the oxazole moiety have shown promise as platelet aggregation inhibitors, which could lead to the development of new antithrombotic drugs .

Tyrosine Kinase Inhibition

Methods of Application

Results: Derivatives have been identified that selectively inhibit certain tyrosine kinases, offering potential for targeted cancer therapies .

COX-2 Inhibition

Methods of Application

Results: Some oxazole derivatives have demonstrated effective COX-2 inhibition, which could be beneficial in treating inflammatory conditions .

High-Energy Materials

Methods of Application

Results: Oxazole derivatives have shown potential as high-energy materials for various applications, including in the field of aerospace .

Safety And Hazards

When handling 5-(3-Chlorophenyl)oxazole, it is advised to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition .

properties

IUPAC Name

5-(3-chlorophenyl)-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6ClNO/c10-8-3-1-2-7(4-8)9-5-11-6-12-9/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJVHPUNGYNOCQN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=CN=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00370952
Record name 5-(3-Chlorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Chlorophenyl)oxazole

CAS RN

89808-76-4
Record name 5-(3-Chlorophenyl)oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00370952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
VK Arora, T Philip, S Huang, YZ Shu - Drug Metabolism and Disposition, 2012 - ASPET
The ring oxidation of 2H-oxazole, or C2-unsubstituted oxazole, to 2-oxazolone, a cyclic carbamate, was observed on various 4- or 5-substituted oxazoles. Using 5-(3-bromophenyl)…
Number of citations: 6 dmd.aspetjournals.org
X Shi, JF Soulé, H Doucet - Advanced Synthesis & Catalysis, 2019 - Wiley Online Library
Two sets of reaction conditions for the regiodivergent C2‐ or C5‐ direct arylations of oxazole are reported. In both cases, phosphine‐free catalysts and inexpensive bases were …
Number of citations: 17 onlinelibrary.wiley.com
B Li, RA Buzon, Z Zhang - Organic Process Research & …, 2007 - ACS Publications
A scaleable and highly regioselective C-4 bromination of 5-substituted oxazoles is described. The use of DMF as solvent played a critical role in significantly improving the C-4/C-2 …
Number of citations: 38 pubs.acs.org
NN Chen, H Zhang, QS Zhu, T Zeng… - Journal of Medicinal …, 2023 - ACS Publications
Stimulator of interferon gene (STING) is a critical adaptor protein that has a pivotal role in triggering inherent immune responses to infection. STING-linked interferon production has …
Number of citations: 3 pubs.acs.org
P Aravinda Reddy, A Babul Reddy… - Journal of …, 2013 - Wiley Online Library
In this study, the Suzuki–Miyaura cross‐coupling reaction of naphthyl triflate with indole boronic acids catalyzed by a recyclable polymer‐supported Pd–NHC complex catalyst is …
Number of citations: 10 onlinelibrary.wiley.com

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